Arsenic pentasulfide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of arsenic pentasulfide involves chemical processes that might closely relate to those of similar arsenic compounds, considering the scarcity of direct references to its synthesis in recent scientific literature. Typically, arsenic compounds can be synthesized through reactions involving arsenic sources with sulfur-containing agents under controlled conditions. An indirect reference to a related process involves the use of phosphorus pentasulfide for arsenic removal, suggesting analogous reactivity patterns that could be applicable in synthesizing arsenic pentasulfide (Peng et al., 2018).

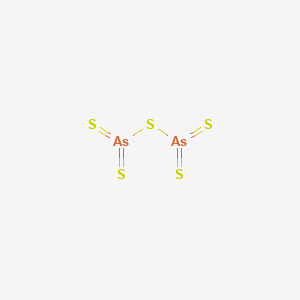

Molecular Structure Analysis

The molecular structure of arsenic pentasulfide is characterized by the bonding configuration of arsenic and sulfur atoms. While specific details on As₂S₅ are sparse, analogies with arsenic sulfide compounds suggest a complex structure where arsenic is likely coordinated by sulfur atoms in a polymeric network. Insights into the structure of similar compounds, such as amorphous arsenic sulfides, indicate arsenic's potential coordination environments and bonding with sulfur, which can be extrapolated to understand As₂S₅'s molecular framework (Meek & Isaacs, 1981).

Chemical Reactions and Properties

Arsenic pentasulfide's chemical reactions and properties are influenced by its arsenic and sulfur content. Arsenic's ability to exist in various oxidation states and to form covalent bonds with sulfur allows for a range of chemical behaviors, including the formation of sulfide complexes and interactions with other chemical species in the environment. The compound's involvement in reactions can be inferred from arsenic's general reactivity, such as its redox transformations and the potential for forming sulfur-containing arsenical species (Hughes et al., 2002; Hansen et al., 2004).

Physical Properties Analysis

The physical properties of arsenic pentasulfide, such as its crystalline structure, melting point, and solubility, are critical for its identification and application. Based on the properties of arsenic and sulfur compounds, As₂S₅ is likely to exhibit low solubility in water, a solid state at room temperature, and distinct optical properties due to its composition. The study of amorphous arsenic sulfides provides a basis for understanding the physical characteristics of arsenic pentasulfide, suggesting a solid with specific optical and structural properties (Meek & Isaacs, 1981).

Chemical Properties Analysis

Arsenic pentasulfide's chemical properties encompass its reactivity, toxicity, and interaction with environmental components. Arsenic's known toxicological effects, combined with sulfur's reactivity, underscore the importance of handling As₂S₅ with caution. The compound's chemical behavior in the environment, including its potential transformation into other arsenic species and interaction with biological systems, is a significant aspect of its chemical properties. The diversity of arsenic's chemical forms and their impact on human health and the environment highlight the complex nature of As₂S₅'s chemistry (Hughes et al., 2011; Mandal & Suzuki, 2002).

Applications De Recherche Scientifique

Environmental Science and Wastewater Treatment : Arsenic pentasulfide and related compounds have been studied for their effectiveness in treating arsenic-contaminated water and wastewater. Techniques like continuous electrodeionization and adsorption methods have been investigated for removing arsenic from water. One study focused on the removal of arsenic from strongly acidic wastewater using phosphorus pentasulfide as a precipitant, highlighting its potential for recycling arsenic and acid in wastewater treatment processes (Peng, Chen, Kong, & Hu, 2018).

Toxicology : Various studies have explored the toxicology of arsenic compounds, including arsenic pentasulfide. Research has focused on the toxic effects of arsenic exposure, its interaction with biological systems, and the potential health risks, including carcinogenicity and teratogenicity (Hughes, Beck, Chen, Lewis, & Thomas, 2011).

Material Science : The structure of amorphous bulk arsenic pentasulfide has been characterized, and its properties in various forms, such as thin films, have been studied. This includes investigations into its bond angles and coordination (Meek & Isaacs, 1981).

Medical Research : Arsenic compounds, including arsenic pentasulfide, have a history of use in medicine, particularly in cancer therapy. They have been studied for their antitumor properties and their ability to induce apoptosis in cancer cells (Tse, Cheng, Che, & Lin, 2008).

Electrochemical Sensing : Studies have been conducted on the development of electrodes for the detection of arsenic, focusing on their performance and potential applications in monitoring environmental arsenic pollution (Hu, Xie, Lu, & Zhu, 2022).

Safety And Hazards

Orientations Futures

Given recent evidence showing new areas with elevated levels of arsenic in groundwater, further studies are required to determine the link between low dosages of arsenic exposure and the arsenic-related health effects . This information will be critical to realizing the potential for synergy between arsenic pentasulfide and other chemotherapeutic agents, thus providing enhanced benefit in cancer therapy .

Propriétés

IUPAC Name |

[bis(sulfanylidene)-λ5-arsanyl]sulfanyl-bis(sulfanylidene)-λ5-arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As2S5/c3-1(4)7-2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRZLUSHOXJGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[As](=S)S[As](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2S5 | |

| Record name | arsenic pentasulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_pentasulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058302 | |

| Record name | Arsenic sulfide (As2S5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-yellow glassy solid; [Merck Index] | |

| Record name | Arsenic pentasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Arsenic pentasulfide | |

CAS RN |

1303-34-0 | |

| Record name | Arsenic sulfide (As2S5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENIC PENTASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT80493YBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.